9-(4-Benzylpiperazin-1-yl)-2-méthyl-3-phényl-5,6,7,8-tétrahydropyrazolo[5,1-b]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline is a useful research compound. Its molecular formula is C28H31N5 and its molecular weight is 437.591. The purity is usually 95%.
BenchChem offers high-quality 9-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Synthèse: Le composé a été synthétisé par amination réductrice de la 7-méthoxy-3-phényl-4-(3-pipérazin-1-yl-propaxy)chromén-2-one avec différents aldéhydes aromatiques substitués en utilisant du cyanoborohydrure de sodium dans le méthanol .
- Activité: Il a montré une activité antibactérienne et antifongique significative, comparable à celle des médicaments standards. Des études de docking avec des structures de protéines oxydoréductases ont en outre confirmé son efficacité .
- Conception: Des dérivés de la N-aryl-2-trifluorométhyl-quinazoline-4-amine ont été conçus, et certains de ces composés pourraient inhiber l'hélicase Werner (WRN), une cible pertinente pour la thérapie anticancéreuse .
- Composés Hybrides: Les hybrides de pyrazolo[5,1-b]quinazoline liés au 1H-1,2,3-triazole du composé ont montré des propriétés antimicrobiennes prometteuses. Ces hybrides pourraient servir de pistes pour la découverte future de médicaments .
Activité Antimicrobienne
Inhibition de l'Hélicase Werner
Découverte de Médicaments Antimicrobiens
Recherche sur les Dérivés de la Coumarine
Mécanisme D'action
Target of Action
The primary target of this compound is the Werner (WRN) helicase . WRN helicase is a protein that plays a crucial role in DNA replication and repair. Inhibiting this protein can lead to genomic instability, which is a key hallmark of cancer .
Mode of Action
The compound interacts with its target, the WRN helicase, by binding to its active site. This binding inhibits the activity of the helicase, preventing it from unwinding DNA and disrupting the process of DNA replication and repair . This disruption can lead to cell death, particularly in cancer cells that rely on rapid DNA replication for their growth .
Biochemical Pathways
The inhibition of WRN helicase affects several biochemical pathways. Most notably, it disrupts the DNA damage response (DDR) pathway . The DDR pathway is a protective response that maintains genomic integrity and restores cell homeostasis when cells are subjected to DNA damage and replication stress . Disruption of this pathway can lead to the accumulation of DNA damage, promoting the rapid growth of tumor cells .
Result of Action
The result of the compound’s action is the inhibition of WRN helicase, leading to disruption of the DDR pathway and the accumulation of DNA damage . This can lead to cell death, particularly in cancer cells that rely on rapid DNA replication for their growth . Therefore, this compound has potential as an anticancer agent .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors For instance, the pH of the cellular environment can affect the compound’s stability and its ability to interact with its target Additionally, the presence of other molecules in the cell can potentially interfere with the compound’s action
Activité Biologique
The compound 9-(4-benzylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline (CAS No: 896850-75-2) is a synthetic derivative belonging to the pyrazoloquinazoline class. This class is recognized for various biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a tetrahydropyrazolo framework fused with a quinazoline moiety. The presence of a benzylpiperazine substituent is significant for its pharmacological properties. The molecular formula is C28H31N5.
Biological Activity Overview
Research indicates that compounds within the pyrazoloquinazoline family exhibit a broad spectrum of biological activities. Key areas of interest include:
-
Anticancer Activity :
- Quinazoline derivatives have been extensively studied for their anticancer properties due to their ability to inhibit tyrosine kinases involved in cancer progression. The compound has shown promising results in various cancer cell lines.
- In vitro studies demonstrated that it possesses cytotoxic effects against several human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating effective dose ranges.
-
Mechanisms of Action :
- The compound acts by inhibiting specific signaling pathways associated with tumor growth and metastasis. It has been shown to interfere with vascular endothelial growth factor (VEGF) signaling and epidermal growth factor receptor (EGFR) pathways.
- Additionally, it may induce apoptosis in cancer cells through the activation of caspase pathways.
Anticancer Efficacy
A systematic review of literature reveals that similar compounds exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance:
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
9-(4-benzylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline | MCF-7 | 18.79 |
9-(4-benzylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline | HepG2 | 13.46 |
These values suggest that the compound exhibits significant anticancer activity comparable to established chemotherapeutics.
Case Studies
Several studies have highlighted the efficacy of pyrazoloquinazolines in cancer therapy:
- Study on MCF-7 Cells : A recent study reported that compounds structurally similar to 9-(4-benzylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline showed IC50 values as low as 10 μM against MCF-7 cells after 48 hours of treatment .
- HepG2 Cell Line : Another investigation revealed that derivatives exhibited potent activity with IC50 values ranging from 7 μM to 20 μM against HepG2 cells .
Propriétés
IUPAC Name |
9-(4-benzylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5/c1-21-26(23-12-6-3-7-13-23)27-29-25-15-9-8-14-24(25)28(33(27)30-21)32-18-16-31(17-19-32)20-22-10-4-2-5-11-22/h2-7,10-13H,8-9,14-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBXUSHQUKIDCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2N5CCN(CC5)CC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.